2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Catalog No.
S809295
CAS No.
1203705-58-1
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

Avoid poor chemoselectivity and low yields from symmetrical 2,7-dihalopyrazolo[1,5-a]pyrimidines. 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) features orthogonal C7-Cl (SNAr) and C2-Br (cross-coupling) reactivity, enabling sequential functionalization without protecting groups.

  • Regioselective synthesis: >95% desired C7 substitution, minimal bis-products.
  • Enables streamlined API route for TAK-243, JAK inhibitors.
  • Reduces purification burden, lowers COGs in scale-up.

Supplied with consistent quality for reliable R&D and process chemistry.

CAS Number

1203705-58-1

Product Name

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

IUPAC Name

2-bromo-7-chloropyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-2-1-5(8)11(6)10-4/h1-3H

InChI Key

ZCVVRHPFDQOMEF-UHFFFAOYSA-N

SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

Canonical SMILES

C1=C(N2C(=CC(=N2)Br)N=C1)Cl

Synonyms

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine, 2-Bromo-7-chloro-pyrazolo[1,5-a]pyrimidine, Pyrazolo[1,5-a]pyrimidine, 2-bromo-7-chloro-

Purity

≥98%

Package Size

10 mg, 50 mg, 0.25 g, 1 g

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS 1203705-58-1) is a dihalogenated fused bicyclic heteroaromatic building block utilized primarily in the pharmaceutical industry for the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)[1]. The molecule features an activated C-7 chlorine atom on the pyrimidine ring and a less electrophilic C-2 bromine atom on the pyrazole ring. This specific substitution pattern is engineered to provide distinct, orthogonal reactivity profiles, making it a critical precursor for sequential functionalization workflows. Procurement of this exact building block is typically driven by the need to execute regiocontrolled nucleophilic aromatic substitution (SNAr) followed by transition-metal-catalyzed cross-coupling without the requirement for intermediate protecting groups [1].

Research Fit

Sequential Derivatization
Orthogonal C2-Br/C7-Cl handles enable controlled 2,7-disubstitution for SAR studies.
Supply Consistency
Widely available from multiple suppliers with batch-specific QC data (NMR, HPLC).
Scaffold Context
Adenine bioisostere scaffold reported in kinase inhibitor research (class-level).

Attempting to substitute 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine with symmetrical analogs like 2,7-dichloropyrazolo[1,5-a]pyrimidine or 2,7-dibromopyrazolo[1,5-a]pyrimidine introduces severe process inefficiencies[1]. Symmetrical or electronically similar dihalides suffer from poor chemoselectivity during the initial functionalization step, often resulting in mixtures of C-7 substituted, C-2 substituted, and bis-substituted products. This lack of regiocontrol necessitates labor-intensive chromatographic separations, significantly lowering the overall yield and increasing the cost of goods (COGs) during scale-up. In contrast, the distinct kinetic and thermodynamic profiles of the C-7 chlorine (primed for SNAr) versus the C-2 bromine (primed for oxidative addition) in CAS 1203705-58-1 ensure high regioselectivity, making it essential for streamlined API manufacturing[1].

Substitution Risk

Target: Orthogonal C2-Br & C7-Cl
Substitute: Mono-halogenated analog (e.g., 7-Cl only)
Lacks C2 handle for cross-coupling, preventing unsymmetrical 2,7-disubstitution.
Target: Electronically differentiated halogens
Substitute: Symmetric dihalogenated (e.g., 2,7-dibromo)
No selectivity for sequential reactions, may yield regioisomeric mixtures.

Chemoselective C-7 Amination Yield

The C-7 chlorine in 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine exhibits high reactivity toward nucleophiles due to the electron-withdrawing nature of the bridgehead nitrogen. In standard SNAr reactions with primary or secondary amines, this compound routinely achieves >90% yield of the C-7 substituted product with the C-2 bromine remaining intact [1]. Conversely, utilizing 2,7-dichloropyrazolo[1,5-a]pyrimidine under identical conditions often yields only 60-75% of the desired regioisomer, accompanied by 10-20% of the C-2 or bis-aminated byproducts [1].

Evidence DimensionRegioselective C-7 amination yield
Target Compound Data>90% yield (intact C-2 bromine)
Comparator Or Baseline2,7-dichloropyrazolo[1,5-a]pyrimidine (60-75% yield, 10-20% regioisomer/bis-adduct mixtures)
Quantified Difference15-30% higher target yield with near-zero regioisomer contamination
ConditionsStandard SNAr conditions (amine, mild base, room temperature to 60 °C)

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during early-stage API synthesis.

Orthogonal Reactivity
Class-level inference
Two reactive handles: C7-Cl for SNAr, C2-Br for cross-coupling
Enables site-selective sequential synthesis
Contrasts single-handle or symmetric dihalo analogs

C-2 Palladium Oxidative Addition Reactivity

Following C-7 functionalization, the remaining C-2 halogen must undergo transition-metal-catalyzed cross-coupling. The C-2 bromine in the target compound readily undergoes oxidative addition with standard palladium catalysts at moderate temperatures (60-80 °C) [1]. In contrast, if a 2,7-dichloro analog is used, the remaining C-2 chlorine is significantly less reactive, often requiring harsher conditions (>100 °C) and specialized, expensive phosphine ligands to achieve comparable conversion rates [1].

Evidence DimensionActivation temperature for C-2 Pd-catalyzed cross-coupling
Target Compound Data60-80 °C with standard Pd catalysts
Comparator Or BaselineC-2 chlorine analogs (>100 °C with specialized dialkylbiaryl phosphine ligands)
Quantified Difference20-40 °C reduction in reaction temperature; broader ligand compatibility
ConditionsSuzuki-Miyaura cross-coupling of the C-7 functionalized intermediate

Enables milder late-stage functionalization, preventing the degradation of sensitive functional groups installed during earlier synthetic steps.

Dehalogenation Propensity
Class-level inference
Lower risk reported for C2-Br vs C2-I in Suzuki-Miyaura
May support cleaner C2-arylation yields
Based on aminopyrazole study; verify on target

Overall Process Efficiency for Bi-functionalized Cores

For the synthesis of complex bi-functionalized pyrazolo[1,5-a]pyrimidines, the orthogonal reactivity of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine translates to superior overall process metrics. Sequential SNAr and Suzuki coupling utilizing this scaffold typically delivers an overall two-step yield exceeding 75% [1]. When utilizing symmetrical dihalides that require statistical reactions or complex protection/deprotection sequences to achieve the same substitution pattern, the overall yield frequently drops below 45% [1].

Evidence DimensionOverall yield for sequential C-7/C-2 bi-functionalization
Target Compound Data>75% overall yield over two steps
Comparator Or BaselineSymmetrical dihalides (<45% overall yield due to poor selectivity and extra steps)
Quantified Difference>30% absolute increase in overall bi-functionalized core yield
ConditionsSequential SNAr (C-7) followed by Pd-catalyzed cross-coupling (C-2)

Directly reduces the raw material consumption and cost of goods (COGs) for manufacturing complex heterocyclic APIs.

Commercial Purity
Data to verify
Suppliers report ≥97–98% purity (NMR/HPLC/GC)
Supports procurement consistency
Verify batch-specific QC data

Kinase and Enzyme Inhibitor API Synthesis

Because of its orthogonal reactivity, this compound is the appropriate starting material for synthesizing kinase inhibitors that require distinct pharmacophores at the C-2 and C-7 positions. It is specifically utilized in the development pathways for molecules like TAK-243 (a UAE inhibitor) and various JAK inhibitors, where the C-7 position is typically linked to a cyclic amine or ether, and the C-2 position is coupled to an aryl or heteroaryl group [1].

Fragment-Based Drug Discovery Library Generation

In early-stage drug discovery, the predictable, stepwise functionalization of 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine allows medicinal chemists to rapidly generate diverse combinatorial libraries [1]. The reliable SNAr/cross-coupling sequence enables automated parallel synthesis without the complication of regioisomer mixtures.

Advanced Agrochemical Development

The pyrazolo[1,5-a]pyrimidine core is increasingly explored in modern agrochemical design for its fungicidal and herbicidal properties. This specific dihalogenated building block provides a scalable, cost-effective route for industrial chemists to explore structure-activity relationships (SAR) by sequentially decorating the core under mild conditions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
2,7-Disubstituted Kinase Inhibitor Library Synthesis
Orthogonal reactivity handles (C2-Br, C7-Cl)
Sequential site-selectivity and yield
Method Development Model Substrate
Well-characterized, dual-halogenated scaffold
Regioselectivity and functional group tolerance
Late-Stage Functionalization Precursor
Distinct reactivity for late-stage introduction of fragments
Compatibility with complex fragment coupling

XLogP3

2.3

Wikipedia

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

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